2-ethoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
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Overview
Description
2-ethoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of an ethoxy group, a methyl group, and a sulfonamide group attached to a benzene ring, along with a bulky 2,4,4-trimethylpentan-2-yl substituent. Its intricate structure makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the sulfonation of 2-ethoxy-5-methylbenzene, followed by the introduction of the 2,4,4-trimethylpentan-2-yl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the sulfonamide group by reacting the intermediate with an appropriate amine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethoxy and methyl groups on the benzene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
2-ethoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for biological assays, potentially as a ligand or inhibitor in enzyme studies.
Medicine: Its potential pharmacological properties are of interest in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the development of specialty chemicals, including surfactants, detergents, and other industrial products.
Mechanism of Action
The mechanism by which 2-ethoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic functions, altering cellular processes, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline: This compound shares a similar core structure but differs in the presence of a methoxy group instead of an ethoxy group and an aniline group instead of a sulfonamide group
Benzethonium chloride: Another structurally related compound, known for its antimicrobial properties and used in various disinfectants and antiseptics.
Uniqueness
The uniqueness of 2-ethoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide lies in its specific combination of functional groups and bulky substituents, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
2-ethoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3S/c1-8-21-14-10-9-13(2)11-15(14)22(19,20)18-17(6,7)12-16(3,4)5/h9-11,18H,8,12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOCPCIXHYTJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC(C)(C)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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